molecular formula C11H9NO2S B1465144 (2-Methoxythiophen-3-yl)-pyridin-2-ylmethanone CAS No. 332134-11-9

(2-Methoxythiophen-3-yl)-pyridin-2-ylmethanone

Cat. No. B1465144
M. Wt: 219.26 g/mol
InChI Key: XTZQYZJYUIWIAA-UHFFFAOYSA-N
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Description

The compound “(2-Methoxythiophen-3-yl)-pyridin-2-ylmethanone” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic and amidation reactions . For instance, an organic intermediate with borate and sulfonamide groups can be synthesized through these reactions . Protodeboronation of alkyl boronic esters is also a common step in the synthesis of related compounds .


Molecular Structure Analysis

The structure of similar compounds can be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) is often used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .


Chemical Reactions Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .


Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Photocatalytic Applications

One application of related compounds involves photocatalytic activities for water reduction. For instance, complexes incorporating pyridine-based ligands have been synthesized, displaying catalytic activity in water when used alongside ascorbic acid as a sacrificial electron donor and a photosensitizer. This catalytic system achieved significant turnover numbers, indicating its efficiency in photocatalytic water splitting processes (Bachmann et al., 2013).

Electrochromic Materials

Another area of application is in the development of electrochromic materials. Novel electrochromic monomers with thiophene units have been synthesized and electropolymerized to produce polymers exhibiting multichromic behaviors. These materials can switch between different colors (RGB - red, green, blue) and possess excellent switching properties, making them suitable for applications in electrochromic devices (Zhao et al., 2014).

Structural Chemistry

In structural chemistry, the synthesis and characterization of compounds containing pyridine and thiophene moieties have been reported. These studies include analysis of protonation sites, hydrogen bonding, and crystal structures, providing insights into the molecular configurations and interactions of these compounds (Böck et al., 2021).

Organic Synthesis and Catalysis

Compounds with pyridine and thiophene structures have been utilized in organic synthesis, serving as ligands in the formation of metal complexes with catalytic applications. For example, zinc complexes with multidentate nitrogen ligands have been synthesized, demonstrating catalytic activity in aldol reactions. These complexes mimic the active site of zinc-dependent enzymes, highlighting their potential in biomimetic catalysis (Darbre et al., 2002).

Future Directions

The future directions in the research of such compounds could involve the development of new synthetic methodologies, exploring their potential biological activities, and their applications in drug delivery systems . The use of such compounds in the treatment of various diseases and the implementation of gene therapies are also promising areas of future research .

properties

IUPAC Name

(2-methoxythiophen-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11-8(5-7-15-11)10(13)9-4-2-3-6-12-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZQYZJYUIWIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxythiophen-3-yl)-pyridin-2-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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